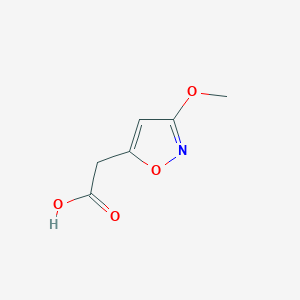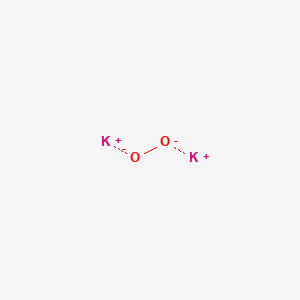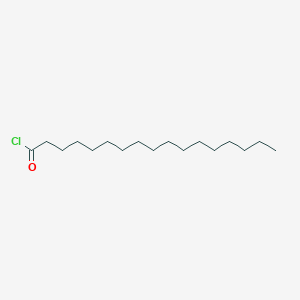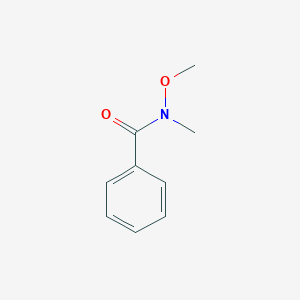
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been studied extensively. These compounds often contain oxazolone or oxazolidinone rings and are known for their potential in various biological applications, including antimicrobial and enzyme inhibition activities .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of reagents such as thiosemicarbazide, POCl3, or PPA to form derivatives like 1,3,4-thiadiazoles . Another method includes the electrochemical hydroxylation of oxazolidin-2-one derivatives or the reaction of azlactones with acetic acid and acetic anhydride to form oxazolones . These methods highlight the versatility in synthesizing oxazole and oxazolidinone derivatives, which could be applied to the synthesis of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations. For example, the structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid was analyzed, revealing the presence of hydrogen bonds that connect molecules into chains and contribute to the compound's stability and charge separation . These findings suggest that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid may also exhibit similar structural characteristics conducive to intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of oxazolone derivatives includes the formation of various heterocyclic compounds through reactions such as alkylation, aminomethylation, and cyclization . These reactions can lead to a wide range of products with different biological activities, indicating that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid could also undergo similar transformations to yield new biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolone and oxazolidinone derivatives have been studied through methods like potentiometric titration and spectrofluorimetric techniques. These studies help determine properties such as acidity constants, which are crucial for understanding the compound's behavior in different environments . The acidity constants can influence the absorption and bioavailability of the compounds, suggesting that the properties of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid would be important for its potential use in medical applications.
Eigenschaften
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGSBBFINDXKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid | |
CAS RN |
16877-55-7 |
Source


|
| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














